2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-12-7-3-1-5-10(12)15(20)19-14(9-18)11-6-2-4-8-13(11)17/h1-8,14H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKMYIGLZSFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC=CC=C2Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Reaction for α-Aminonitrile Formation
The Strecker reaction provides a direct route to α-aminonitriles, combining 2-fluorobenzaldehyde , ammonium chloride, and a cyanide source.
Procedure :
- Dissolve 2-fluorobenzaldehyde (10 mmol) in a methanol-water mixture (3:1, 20 mL).
- Add ammonium chloride (12 mmol) and potassium cyanide (12 mmol).
- Stir at room temperature for 24 hours.
- Extract with dichloromethane, dry over MgSO₄, and concentrate.
- Purify by recrystallization (ethanol) to yield (2-fluorophenyl)(cyano)methylamine as a white solid (yield: 78–85%).
Key Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 2H, Ar-H), 7.20–7.08 (m, 2H, Ar-H), 4.21 (s, 1H, NH₂), 3.98 (s, 1H, CH).
- IR : 2195 cm⁻¹ (C≡N stretch).
Activation of 2-Bromobenzoic Acid
Acid Chloride Formation
2-Bromobenzoic acid is converted to its acid chloride using thionyl chloride :
Alternative Activation via Carbonyldiimidazole (CDI)
For safer handling, CDI-mediated activation avoids gaseous byproducts:
- Dissolve 2-bromobenzoic acid (10 mmol) in anhydrous DMF (20 mL).
- Add CDI (12 mmol) at 0°C and stir for 2 hours.
- The activated imidazolide intermediate is used without isolation.
Amide Coupling Strategies
Acid Chloride Route
- Dissolve (2-fluorophenyl)(cyano)methylamine (10 mmol) in dry dichloromethane (20 mL).
- Add triethylamine (12 mmol) and 2-bromobenzoyl chloride (10 mmol) dropwise.
- Stir at room temperature for 4 hours.
- Wash with water, dry, and purify via column chromatography (ethyl acetate/hexane) to obtain the target compound (yield: 72–80%).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.1 Hz, 1H, Ar-H), 7.68–7.58 (m, 2H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 5.12 (s, 1H, CH), 3.21 (s, 2H, NH₂).
- HRMS : [M+H]⁺ calcd. for C₁₅H₁₀BrFN₂O: 356.9964; found: 356.9958.
CDI-Mediated Coupling
- Combine the CDI-activated acid with the amine (10 mmol) in DMF.
- Stir at room temperature overnight.
- Quench with water, extract with ethyl acetate, and purify by chromatography (yield: 85–90%).
Optimization and Scalability
Solvent and Temperature Effects
Industrial-Scale Considerations
- Continuous flow reactors enhance mixing and heat transfer during acid chloride formation.
- Automated purification systems reduce manual handling of toxic intermediates.
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Route | CDI Route |
|---|---|---|
| Yield | 72–80% | 85–90% |
| Safety | Moderate (SOCl₂) | High |
| Purification | Column chromatography | Recrystallization |
| Scalability | Limited | High |
Chemical Reactions Analysis
2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide is investigated for its potential as a pharmaceutical agent due to its biological activity. Research suggests it exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. Its structural features suggest possible interactions with various biological targets, which could lead to therapeutic applications. Studies have explored its role in anti-inflammatory and anticancer drug development, highlighting its significance in pharmacological research.
- Chemical Research It is used in chemical research. Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity. Benzamide compounds have also been tested for their in vitro growth inhibitory activity against different bacteria.
- Derivatives Indole derivatives, which are structurally similar to benzamides, have shown antiviral, anti-inflammatory, anticancer, and antidiabetic activity.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to specific receptors or enzymes. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Preliminary data suggest that modifications in the molecular structure can significantly influence interaction profiles with biological targets.
Structural Similarity
Several compounds share structural similarities with this compound. A comparison highlights their unique characteristics:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 4-Cyano-N-(2-chlorophenyl)benzamide | Chlorine instead of bromine | Different halogen affects reactivity |
| 4-Cyano-N-(2-bromophenyl)benzamide | Bromine at a different position | Variation in substitution impacts activity |
| 4-Cyano-N-(2-methylphenyl)benzamide | Methyl group instead of fluorine | Alters lipophilicity and biological profile |
| 4-Cyano-N-(3-fluorophenyl)benzamide | Fluorine at a different position | Potentially different receptor interactions |
Mechanism of Action
The mechanism of action of 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The cyano group and fluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Halogen Position and Aromatic Substitution
- 2-Bromo-N-(3-fluorophenyl)benzamide (CAS: 349125-81-1): This analog replaces the cyano-(2-fluorophenyl)methyl group with a 3-fluorophenyl substituent.
- 4-Bromo-N-(2-nitrophenyl)benzamide (I): Substitution at the 4-position of the benzamide ring and a nitro group on the phenyl ring result in distinct packing modes in crystal structures. The nitro group enhances π-π stacking, while bromine at the 4-position alters steric bulk compared to the 2-bromo isomer in the target compound .
Functional Group Variations
- N-(2-Chloro-phenyl)-benzimidazol-1-yl methyl-benzamide (3h) : Replacing bromine with chlorine in the benzamide ring reduces molecular weight (291.15 vs. ~349.19 g/mol for the target compound) and slightly decreases steric hindrance. This analog demonstrated significant anti-inflammatory activity (p < 0.05) , suggesting halogen choice impacts bioactivity.
- 2-Bromo-N-(1H-pyrazol-5-yl)benzamide: The pyrazole substituent introduces hydrogen-bonding sites, contrasting with the cyano group in the target compound. This derivative was synthesized via a water-mediated reaction, highlighting the role of solvent in optimizing yields .
Data Tables
Table 1: Structural and Electronic Comparison of Brominated Benzamides
*Estimated based on structural analogs.
Research Findings and Implications
Crystallographic Trends : Bromine at the 2-position (as in the target compound) may lead to distinct molecular packing compared to 4-bromo isomers, as seen in 4-bromo-N-(2-nitrophenyl)benzamide’s asymmetric unit with two molecules .
Hydrogen-Bonding Capacity: The cyano group in the target compound could enhance electrostatic interactions, similar to 2-chloro-N-(pyrazol-4-yl)benzamide’s stabilization via hydrogen bonds .
Biological Activity
2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide is a synthetic compound belonging to the benzamide class, notable for its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a bromine atom, a cyano group, and a fluorophenyl moiety attached to a benzamide core. Its molecular formula is CHBrN and it has shown promise in various biological assays.
Biological Activities
1. Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits enzyme inhibition properties. Its structural characteristics suggest potential interactions with specific receptors, which could lead to therapeutic applications in areas such as anti-inflammatory and anticancer drug development.
2. Antioxidant Activity
Benzamide derivatives, including this compound, have been analyzed for their in vitro antioxidant activities. The presence of the cyano and fluorine substituents may enhance the compound's ability to scavenge free radicals, contributing to its potential health benefits.
3. Antibacterial Activity
Preliminary studies demonstrate that this compound has shown growth inhibitory activity against various bacterial strains. This suggests its possible application as an antibacterial agent in pharmacotherapy.
4. Anticancer Potential
Similar compounds within the benzamide class have exhibited significant cytotoxic effects against cancer cell lines. The structural modifications in this compound may influence its anticancer efficacy, warranting further investigation into its mechanisms of action against specific cancer types.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 4-Cyano-N-(2-chlorophenyl)benzamide | Chlorine instead of bromine | Different halogen affects reactivity |
| 4-Cyano-N-(2-bromophenyl)benzamide | Bromine at a different position | Variation in substitution impacts activity |
| 4-Cyano-N-(2-methylphenyl)benzamide | Methyl group instead of fluorine | Alters lipophilicity and biological profile |
| 4-Cyano-N-(3-fluorophenyl)benzamide | Fluorine at a different position | Potentially different receptor interactions |
This table illustrates how variations in substituents can influence chemical properties and biological activity, emphasizing the significance of this compound within this class of compounds.
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacological profiles of compounds similar to this compound:
- Antimalarial Activity : Investigations into dihydroquinazolinone derivatives have shown that modifications can significantly enhance aqueous solubility and metabolic stability while retaining antiparasitic activity. This approach may provide insights into enhancing the efficacy of this compound against parasitic infections .
- Cytotoxicity Studies : Compounds with similar structural motifs have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, some derivatives showed IC values in the low micromolar range against Hep-2 and P815 cancer cell lines, indicating that structural modifications can greatly impact anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
